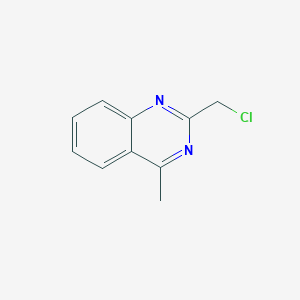

2-(Chloromethyl)-4-methylquinazoline

Vue d'ensemble

Description

2-(Chloromethyl)-4-methylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methylquinazoline typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction yields the desired quinazoline derivative through a series of steps that ensure the correct formation of the chloromethyl and methyl groups on the quinazoline ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Chloromethyl)-4-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Anticancer Agents

2-(Chloromethyl)-4-methylquinazoline serves as a crucial intermediate in the synthesis of various anticancer agents. Research has demonstrated its effectiveness in developing 4-anilinoquinazoline derivatives, which are known for their potent anticancer activities. For instance, compounds synthesized from this precursor have shown promising results in inhibiting cancer cell lines such as HepG2, MDA-MB-468, and HCT-116, with IC50 values indicating significant cytotoxicity (Table 1) .

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MDA-MB-468 | IC50 (µM) - HCT-116 |

|---|---|---|---|

| 9 | 3.8 | 3.2 | 12.4 |

| 10 | 4.3 | 3.2 | 20 |

Mechanisms of Action

The biological mechanisms through which these derivatives exert their effects are under investigation, focusing on their interactions with various cellular pathways that lead to apoptosis in cancer cells .

Biological Research

Investigating Drug Interactions

In biological studies, this compound is utilized to explore the pharmacodynamics of quinazoline derivatives. Its reactivity allows researchers to synthesize a variety of derivatives that can be tested for their interactions with biological targets, contributing to a deeper understanding of drug efficacy and safety profiles .

Material Science

Development of Specialized Polymers

This compound is also applied in material science for creating specialized polymers and coatings that exhibit enhanced durability and chemical resistance. Such materials are crucial for industrial applications where performance under harsh conditions is required .

Fluorescent Probes

Imaging Applications

The compound's properties enable its use in designing fluorescent probes for imaging cellular processes. These probes facilitate real-time visualization of biological activities within cells, providing valuable insights into cellular dynamics and drug responses .

Agrochemical Development

Formulation of Herbicides and Pesticides

In agrochemical research, this compound is explored for its potential in formulating more effective herbicides and pesticides. Its ability to enhance crop yields through improved pest resistance is a significant area of study .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel quinazoline derivatives from this compound demonstrated substantial anticancer activity against multiple cancer cell lines. The research outlined the synthesis process and evaluated the cytotoxic effects using the MTT assay, confirming the compound's potential as a lead structure for further drug development .

Case Study 2: Material Science Innovations

Research into the application of this compound in creating advanced polymer materials showed that incorporating quinazoline derivatives significantly improved mechanical properties and resistance to environmental degradation. This advancement opens new avenues for industrial applications where material performance is critical .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-4-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

2-Methylquinazoline: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

4-Chloromethylquinazoline: Similar structure but without the methyl group at the 4-position, leading to variations in chemical behavior and applications.

Quinazolinone Derivatives: These compounds have a carbonyl group at the 4-position, significantly altering their chemical properties and biological activities.

Uniqueness: 2-(Chloromethyl)-4-methylquinazoline is unique due to the presence of both chloromethyl and methyl groups on the quinazoline ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(Chloromethyl)-4-methylquinazoline (CMQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHClN

- Molecular Weight : 192.65 g/mol

- CAS Number : 109113-72-6

CMQ belongs to the quinazoline class of compounds, which are known to interact with various biological targets. The primary mechanism involves nucleophilic substitution reactions facilitated by the chloromethyl group, allowing for further modifications that enhance its biological activity. Quinazoline derivatives have been shown to influence multiple biochemical pathways, including those involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that CMQ exhibits significant anticancer properties. A study evaluated its antiproliferative effects on various cancer cell lines, revealing promising results:

| Compound | IC (µM) | HepG2 | MDA-MB-468 | HCT-116 |

|---|---|---|---|---|

| CMQ | 3.8 | 3.2 | 12.4 | |

| Control (Gefitinib) | 160 | - | - |

The data indicate that CMQ has a lower IC value compared to gefitinib, a known anticancer drug, suggesting that CMQ may be a potent inhibitor of cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, CMQ has demonstrated anti-inflammatory effects. Quinazoline derivatives are known to inhibit pathways involved in inflammatory responses, potentially making CMQ a candidate for treating inflammatory diseases.

Antimicrobial Properties

CMQ has also been studied for its antimicrobial activity. The compound exhibits efficacy against various bacterial strains and fungi, which is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Studies

- Synthesis and Evaluation of Anticancer Agents : A study synthesized novel derivatives of CMQ and evaluated their anticancer activities. The results showed that modifications at the 2-position significantly enhanced cytotoxicity against multiple cancer cell lines .

- Antimicrobial Testing : In a separate study, CMQ was tested against clinical isolates of bacteria and fungi. The findings indicated that CMQ exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. Basic Synthesis: What is the standard synthetic route for 2-(chloromethyl)-4-methylquinazoline?

The compound is synthesized via a two-step reaction. First, 1-(2-aminophenyl)-ethanone reacts with HCl gas under anhydrous conditions in the presence of chloroacetonitrile to form this compound. Subsequent treatment with amine derivatives in the presence of a base yields further derivatives . Key considerations include moisture control (anhydrous environment) and stoichiometric optimization of chloroacetonitrile to minimize side products.

Q. Advanced Synthesis: How can the chloromethyl group be selectively functionalized for diverse quinazoline derivatives?

The chloromethyl group is highly reactive toward nucleophilic substitution. Advanced protocols involve coupling with amines, thiols, or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). For example, treatment with substituted amines (1.2 equiv) in acetonitrile at reflux yields 2-(alkylaminomethyl)-4-methylquinazoline derivatives. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification employs column chromatography .

Q. Basic Characterization: What analytical methods confirm the identity and purity of this compound?

- Melting Point : 61–65°C (uncorrected, capillary method) .

- Purity : Assessed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) with ≥97% purity .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 2.65 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Cl), and aromatic protons between δ 7.4–8.2 .

Q. Advanced Structural Analysis: How is X-ray crystallography applied to resolve conformational ambiguities in quinazoline derivatives?

Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example, in related 2-(4-chlorophenyl)-4-phenylquinazoline derivatives, dihedral angles between aromatic rings (84.97°–80.23°) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) are resolved. Crystals are grown via slow evaporation from ethyl acetate, and data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Q. Reactivity Studies: What mechanistic insights explain the nucleophilic substitution of the chloromethyl group?

Kinetic studies in polar aprotic solvents (e.g., DMSO) reveal an SN2 mechanism, with rate dependence on nucleophile concentration and base strength. For example, reaction with piperidine (2.0 equiv) in THF at 25°C proceeds with a second-order rate constant of 1.2 × 10⁻³ L mol⁻¹ s⁻¹. Steric hindrance from the 4-methyl group slightly reduces reactivity compared to unsubstituted analogs .

Q. Biological Evaluation: How are antimicrobial activities of this compound derivatives assessed?

Derivatives are screened against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains via broth microdilution (CLSI guidelines). MIC values for active compounds (e.g., 2-hydrazinomethyl derivatives) range from 8–32 µg/mL. Positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) are included .

Q. Stability and Storage: What conditions prevent degradation of this compound?

The compound is hygroscopic and light-sensitive. Store under argon at −20°C in amber vials. Degradation products (e.g., hydrolyzed hydroxymethyl derivatives) are detected via LC-MS after 30 days at 25°C, emphasizing the need for low-temperature storage .

Q. Advanced Applications: How is this compound utilized in medicinal chemistry scaffold design?

The chloromethyl group serves as a handle for covalent inhibition strategies. For instance, conjugation to cysteine residues in kinase binding pockets (e.g., EGFR) via Michael addition enhances target engagement. Computational docking (AutoDock Vina) guides rational design, with binding affinities validated by SPR (KD ≈ 120 nM) .

Propriétés

IUPAC Name |

2-(chloromethyl)-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUBOJGMLASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287111 | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109113-72-6 | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.